NNZ 2591

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

NNZ-2591は、ジケトピペラジン環の形成を含む一連の化学反応によって合成されます。合成経路は通常、特定の反応条件下でのグリシンおよびプロリン誘導体の環化を含みます。 NNZ-2591の工業的製造方法は広く文書化されていませんが、高収率と純度を確保するために合成経路の最適化が含まれる可能性があります .

化学反応の分析

NNZ-2591は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: NNZ-2591は、還元されて還元誘導体を形成することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。

科学研究アプリケーション

NNZ-2591は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cognitive Impairment and Neurodevelopmental Disorders

NNZ-2591 has demonstrated efficacy in several neurodevelopmental disorders, including:

- Angelman Syndrome : In a Phase 2 clinical trial, NNZ-2591 showed statistically significant improvements in communication, behavior, cognition, and motor abilities among children with Angelman syndrome. Clinician assessments revealed a mean Clinical Global Impression of Improvement score of 3.0, indicating meaningful clinical benefits .

- Pitt-Hopkins Syndrome : Similar positive outcomes were observed in trials targeting Pitt-Hopkins syndrome. The treatment restored behavioral deficits in a mouse model and showed promise in human trials .

- Phelan-McDermid Syndrome : NNZ-2591 has also been tested in children with Phelan-McDermid syndrome, where it significantly improved multiple efficacy measures over a treatment period .

Traumatic Brain Injury

Preclinical studies have indicated that NNZ-2591 can mitigate effects associated with traumatic brain injury (TBI). Its neuroprotective properties contribute to recovery processes following injury, suggesting potential therapeutic applications for TBI patients .

Multiple Sclerosis

In models of multiple sclerosis (MS), NNZ-2591 exhibited encouraging results by addressing both cognitive impairment and motor function deficits associated with the disease. The compound's ability to normalize synaptic activity may play a critical role in managing MS symptoms .

Preclinical Studies

Numerous preclinical studies have reinforced the therapeutic potential of NNZ-2591:

- Animal Models : Research involving genetically modified mice has shown that NNZ-2591 can restore normal motor function and cognitive abilities while reducing anxiety levels. This was particularly evident in models simulating Angelman syndrome, where treatment led to significant improvements across various behavioral tests .

- Mechanistic Insights : Studies have elucidated the compound's ability to enhance synaptic plasticity through activation of the PI3K-AKT-mTOR and Ras-MAPK-ERK pathways, which are vital for neuronal health and function .

Safety Profile

The safety of NNZ-2591 has been evaluated through multiple clinical trials:

- Phase 1 Trials : Initial trials indicated that NNZ-2591 was well tolerated at all tested doses with no serious adverse events reported. All mild adverse events resolved during the study period .

Summary of Findings

The following table summarizes key findings from various studies on NNZ-2591:

作用機序

NNZ-2591は、脳内のインスリン様成長因子1(IGF-1)のレベルを調節することによって作用を発揮します。IGF-1は、脳の発達と病変への反応において重要な役割を果たすホルモンです。NNZ-2591は、IGF-1の分解産物である環状グリシン-プロリンの合成アナログです。 この化合物は、IGF-1のバイオアベイラビリティを調節するのに役立ち、それによってさまざまなシグナル伝達経路を通じて脳の発達と正常な機能を促進します .

類似の化合物との比較

NNZ-2591は、脳に自然に見られる小さなタンパク質である環状グリシン-プロリンと化学的に似ています。他の類似の化合物には以下が含まれます。

類似化合物との比較

NNZ-2591 is chemically similar to cyclic glycine-proline, a small protein found naturally in the brain. Other similar compounds include:

Trofinetide: A synthetic analog of glypromate, another breakdown product of IGF-1, used for the treatment of Rett syndrome and Fragile X syndrome.

Glypromate (GPE): Comprises the last three peptides of IGF-1 and acts on glial cells. NNZ-2591 is unique in its ability to cross the blood-brain barrier and its enhanced stability and oral bioavailability compared to its natural counterparts.

生物活性

NNZ-2591 is a neurotrophic compound developed by Neuren Pharmaceuticals, primarily aimed at treating neurodevelopmental disorders such as Angelman syndrome, Phelan-McDermid syndrome (PMS), and Pitt-Hopkins syndrome. This article delves into the biological activity of NNZ-2591, highlighting its mechanisms of action, efficacy in clinical trials, and preclinical studies, supported by relevant data tables and findings.

NNZ-2591 is an analogue of cyclic glycine proline (cGP), a naturally occurring peptide in the brain that plays a crucial role in neuronal development and synaptic plasticity. The compound is designed to enhance neuroprotection, promote synaptic connectivity, and improve cognitive functions by restoring normal signaling between neurons. Its mechanism involves:

- Neuroprotective Effects : NNZ-2591 has been shown to protect against neuronal damage and promote cell survival.

- Memory Enhancement : The compound facilitates memory formation and retrieval, which is particularly beneficial in conditions characterized by cognitive deficits.

- Seizure Reduction : In preclinical models, NNZ-2591 has effectively eliminated seizure activity associated with various neurological disorders.

Angelman Syndrome

A Phase 2 clinical trial evaluated NNZ-2591's efficacy in children with Angelman syndrome. Key findings include:

| Measure | Baseline Score | Post-Treatment Score | Statistical Significance |

|---|---|---|---|

| Clinical Global Impression of Improvement (CGI-I) | 3.0 | 2.8 | p=0.0010 |

| Caregiver Overall Impression of Change (CIC) | 3.2 | 2.6 | p=0.0273 |

- Results : Statistically significant improvements were observed in communication, behavior, cognition, and motor abilities after 13 weeks of treatment .

Phelan-McDermid Syndrome

In December 2023, results from a Phase 2 trial for PMS indicated significant improvements across multiple efficacy measures:

| Measure | Improvement Observed |

|---|---|

| Clinician Assessment | Significant |

| Caregiver Assessment | Significant |

- : The trial demonstrated that NNZ-2591 positively impacted core symptoms of PMS, including intellectual disability and motor delays .

Pitt-Hopkins Syndrome

The recent Phase 2 trial for Pitt-Hopkins syndrome also yielded promising results:

| Safety Parameter | Outcome |

|---|---|

| Treatment Emergent Adverse Events (TEAEs) | Mild to moderate |

| Serious TEAEs | None reported |

- Efficacy Results : Improvements were noted across various behavioral assessments, reinforcing the compound's potential in treating multiple neurodevelopmental disorders .

Preclinical Studies

Preclinical research has provided insights into the biological activity of NNZ-2591 using animal models:

- Mouse Models of Angelman Syndrome :

- Phelan-McDermid Syndrome Models :

- Parkinson’s Disease Models :

特性

Key on ui mechanism of action |

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target. |

|---|---|

CAS番号 |

847952-38-9 |

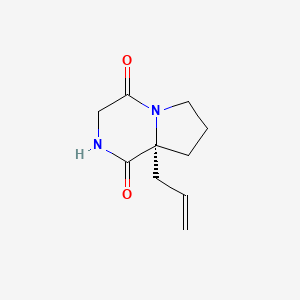

分子式 |

C10H14N2O2 |

分子量 |

194.23 g/mol |

IUPAC名 |

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |

InChIキー |

WVKCGUOWPZAROG-JTQLQIEISA-N |

SMILES |

C=CCC12CCCN1C(=O)CNC2=O |

異性体SMILES |

C=CC[C@@]12CCCN1C(=O)CNC2=O |

正規SMILES |

C=CCC12CCCN1C(=O)CNC2=O |

Key on ui other cas no. |

847952-38-9 |

同義語 |

cyclo-L-glycyl-L-2-allylproline NNZ-2591 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。